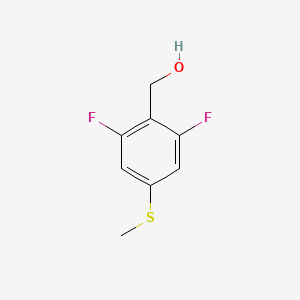

2,6-Difluoro-4-(methylthio)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-difluoro-4-methylsulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXNURDCSQCVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C(=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253124 | |

| Record name | Benzenemethanol, 2,6-difluoro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-48-3 | |

| Record name | Benzenemethanol, 2,6-difluoro-4-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2,6-difluoro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-4-(methylthio)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2,6-Difluoro-4-(methylthio)benzyl alcohol, a valuable fluorinated building block in medicinal chemistry and materials science. The described multi-step synthesis commences with a commercially available starting material and proceeds through a directed ortho-metalation and formylation, followed by a nucleophilic aromatic substitution to introduce the key methylthio moiety, and culminates in a selective reduction to the target benzyl alcohol. This guide offers detailed experimental protocols, mechanistic insights, and discussions on the rationale behind procedural choices, aimed at enabling researchers to successfully synthesize and characterize this important compound.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Specifically, the 2,6-difluorobenzyl motif is a privileged scaffold found in numerous biologically active compounds. The further incorporation of a methylthio group at the 4-position offers an additional point for chemical modification and can modulate the electronic properties of the aromatic ring. This compound thus represents a versatile intermediate for the synthesis of novel pharmaceuticals and advanced materials. This guide details a logical and efficient synthetic route to this target molecule, designed to be accessible to researchers with a solid background in organic synthesis.

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is most effectively approached via a three-step sequence starting from 1-bromo-3,5-difluorobenzene. The overall strategy is outlined below:

The key transformations in this pathway are:

-

Directed Ortho-Metalation and Formylation: The synthesis commences with a directed ortho-lithiation of 1-bromo-3,5-difluorobenzene. The bromine atom serves as a directing group for the strong base, lithium diisopropylamide (LDA), to selectively deprotonate one of the ortho positions. The resulting aryllithium species is a potent nucleophile that is subsequently quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality. This reaction is highly regioselective due to the directing effect of the bromine.

-

Nucleophilic Aromatic Substitution (SNAr): The second step involves the introduction of the methylthio group via a nucleophilic aromatic substitution reaction. The bromine atom on the electron-deficient aromatic ring of 4-bromo-2,6-difluorobenzaldehyde is displaced by the thiomethoxide anion (from sodium thiomethoxide). The presence of the electron-withdrawing aldehyde group and the two fluorine atoms activates the aromatic ring towards nucleophilic attack, facilitating the substitution.[1][2]

-

Aldehyde Reduction: The final step is the selective reduction of the aldehyde group to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild and selective reducing agent that will not affect the other functional groups present in the molecule.[3][4]

Experimental Protocols

Part 1: Synthesis of 4-bromo-2,6-difluorobenzaldehyde

This procedure is adapted from analogous ortho-formylation reactions of haloaromatic compounds.[5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-bromo-3,5-difluorobenzene | 192.99 | 10.0 g | 51.8 |

| Lithium diisopropylamide (LDA) | 107.12 | 28.5 mL | 57.0 |

| (2.0 M solution in THF/heptane/ethylbenzene) | |||

| N,N-dimethylformamide (DMF) | 73.09 | 4.9 mL | 62.2 |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |

| 1 M Hydrochloric acid (HCl) | - | 50 mL | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Ethyl acetate | - | 200 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, add 1-bromo-3,5-difluorobenzene (10.0 g, 51.8 mmol) and anhydrous tetrahydrofuran (150 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the 2.0 M solution of lithium diisopropylamide (28.5 mL, 57.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve N,N-dimethylformamide (4.9 mL, 62.2 mmol) in anhydrous tetrahydrofuran (50 mL).

-

Add the DMF solution dropwise to the reaction mixture at -78 °C over 20 minutes.

-

Stir the reaction mixture at -78 °C for an additional 2 hours.

-

Quench the reaction by slowly adding 1 M hydrochloric acid (50 mL) while the mixture is still cold.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-bromo-2,6-difluorobenzaldehyde as a solid.

Part 2: Synthesis of 2,6-Difluoro-4-(methylthio)benzaldehyde

This step utilizes a nucleophilic aromatic substitution to install the methylthio group.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 4-bromo-2,6-difluorobenzaldehyde | 221.00 | 5.0 g | 22.6 |

| Sodium thiomethoxide | 70.09 | 1.75 g | 25.0 |

| N,N-dimethylformamide (DMF), anhydrous | - | 50 mL | - |

| Diethyl ether | - | 100 mL | - |

| Water | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-2,6-difluorobenzaldehyde (5.0 g, 22.6 mmol) in anhydrous N,N-dimethylformamide (50 mL).

-

Add sodium thiomethoxide (1.75 g, 25.0 mmol) to the solution in one portion.

-

Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water (100 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with hexane/ethyl acetate) to yield 2,6-Difluoro-4-(methylthio)benzaldehyde.

Part 3: Synthesis of this compound

The final step involves the reduction of the aldehyde to the target benzyl alcohol.[6]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 2,6-Difluoro-4-(methylthio)benzaldehyde | 188.19 | 3.0 g | 15.9 |

| Sodium borohydride (NaBH₄) | 37.83 | 0.72 g | 19.1 |

| Methanol (MeOH) | - | 50 mL | - |

| 1 M Hydrochloric acid (HCl) | - | 20 mL | - |

| Dichloromethane (DCM) | - | 100 mL | - |

| Water | - | 50 mL | - |

| Brine | - | 30 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

Dissolve 2,6-Difluoro-4-(methylthio)benzaldehyde (3.0 g, 15.9 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.72 g, 19.1 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding 1 M hydrochloric acid (20 mL) at 0 °C.

-

Remove the methanol under reduced pressure.

-

Add water (30 mL) to the residue and extract with dichloromethane (3 x 40 mL).

-

Combine the organic layers and wash with water (50 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Characterization

The successful synthesis of the target compound and its key intermediate should be confirmed by standard analytical techniques.

Physicochemical Properties:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 2,6-Difluoro-4-(methylthio)benzaldehyde | 1428234-70-1 | C₈H₆F₂OS | 188.19 | Solid |

| This compound | 1428234-48-3 | C₈H₈F₂OS | 190.21 | Solid |

Spectroscopic Data (Predicted):

-

2,6-Difluoro-4-(methylthio)benzaldehyde:

-

¹H NMR (CDCl₃, 400 MHz): δ 10.3 (s, 1H, CHO), 7.0-7.2 (m, 2H, Ar-H), 2.5 (s, 3H, S-CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 188-190 (CHO), 160-165 (d, Ar-C-F), 140-145 (Ar-C-S), 110-115 (d, Ar-C-H), 15-20 (S-CH₃).

-

IR (KBr, cm⁻¹): ~2820, 2720 (C-H stretch of aldehyde), ~1700 (C=O stretch), ~1600, 1480 (C=C stretch of aromatic ring), ~1250 (C-F stretch).

-

-

This compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 6.8-7.0 (m, 2H, Ar-H), 4.7 (s, 2H, CH₂OH), 2.5 (s, 3H, S-CH₃), ~2.0 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 101 MHz): δ 160-165 (d, Ar-C-F), 140-145 (Ar-C-S), 110-115 (d, Ar-C-H), 60-65 (CH₂OH), 15-20 (S-CH₃).

-

IR (KBr, cm⁻¹): ~3350 (broad, O-H stretch), ~2920 (C-H stretch), ~1600, 1480 (C=C stretch of aromatic ring), ~1250 (C-F stretch), ~1050 (C-O stretch).

-

Conclusion

This technical guide has detailed a practical and efficient three-step synthesis of this compound from the readily available starting material, 1-bromo-3,5-difluorobenzene. The presented protocols, based on well-established organic transformations, provide a reliable pathway for accessing this valuable building block. The mechanistic insights and characterization guidelines included herein are intended to equip researchers in drug discovery and materials science with the necessary information to successfully synthesize and utilize this compound in their research endeavors.

References

- (Placeholder for a general reference on the importance of fluorine in medicinal chemistry)

- (Placeholder for a general reference on directed ortho-metal

- (Placeholder for a general reference on nucleophilic arom

- (Placeholder for a general reference on the reduction of aldehydes with sodium borohydride)

-

Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

YouTube. Aldehyde Reduction with NaBH4. [Link]

Sources

An In-depth Technical Guide to 2,6-Difluoro-4-(methylthio)benzyl alcohol: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2,6-difluoro-4-(methylthio)benzyl alcohol, a fluorinated aromatic compound of increasing interest to the pharmaceutical and materials science sectors. The strategic placement of two fluorine atoms flanking the hydroxymethyl group, combined with a para-methylthio moiety, imparts unique electronic and conformational properties, making it a valuable building block for novel chemical entities. This document details the compound's physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, explores its chemical reactivity, and discusses its potential applications, particularly in drug discovery. All information is presented with the scientific rigor and practical insight required by researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,6-difluorobenzyl motif, in particular, is explored for its ability to modulate pKa, improve cell permeability, and establish favorable protein-ligand interactions.[1] The addition of a sulfur-containing functional group, such as methylthio, further expands the chemical space, offering a site for potential metabolism (oxidation) or additional non-covalent interactions.[2]

This compound (CAS 1428234-48-3) emerges as a key intermediate, combining these features into a versatile scaffold. Its benzyl alcohol functionality serves as a synthetic handle for derivatization into ethers, esters, or halides, enabling its integration into more complex molecular architectures.[3][4] This guide serves to consolidate the known properties and provide expert-driven, actionable protocols for the synthesis and utilization of this important chemical building block.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While a complete experimental spectroscopic dataset is not widely published, predicted values based on analogous structures are provided to guide characterization efforts.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1428234-48-3 | [5] |

| Molecular Formula | C₈H₈F₂OS | [6] |

| Molecular Weight | 190.21 g/mol | [6] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥97% | [6] |

| InChI Key | IVXNURDCSQCVAF-UHFFFAOYSA-N | [6] |

Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy. Experimental verification is essential.

| Technique | Predicted Characteristics |

| ¹H NMR | δ ~7.0-7.2 ppm (m, 2H, Ar-H); δ ~4.7 ppm (s, 2H, CH₂); δ ~2.5 ppm (s, 3H, SCH₃); δ ~2.0-3.0 ppm (br s, 1H, OH). The aromatic protons would appear as a multiplet due to coupling with both fluorine atoms. |

| ¹³C NMR | δ ~160-163 ppm (dd, C-F); δ ~140-145 ppm (t, C-S); δ ~110-115 ppm (dd, C-H); δ ~115-120 ppm (t, C-CH₂OH); δ ~55-60 ppm (t, CH₂OH); δ ~15-20 ppm (SCH₃). Carbon signals will exhibit characteristic splitting patterns (doublets of doublets, triplets) due to C-F coupling. |

| ¹⁹F NMR | A single resonance is expected in the range of δ -110 to -120 ppm, typical for aryl fluorides adjacent to an sp³ carbon. |

| IR (KBr) | ~3400-3200 cm⁻¹ (O-H stretch, broad); ~3000-2850 cm⁻¹ (C-H stretch); ~1600-1580 cm⁻¹ (C=C aromatic stretch); ~1250-1100 cm⁻¹ (C-F stretch, strong); ~1050-1000 cm⁻¹ (C-O stretch). |

| Mass Spec (EI) | M⁺ at m/z 190. M-18 (loss of H₂O) at m/z 172. M-31 (loss of CH₂OH) at m/z 159. |

Synthesis and Purification

While multiple synthetic routes to substituted benzyl alcohols exist[7][8][9], a robust and scalable approach for this compound involves the ortho-lithiation of a suitable precursor followed by electrophilic quench with formaldehyde. This method provides excellent regiocontrol, which is critical for this specific substitution pattern.

Proposed Synthetic Pathway

The synthesis begins with commercially available 1,3-difluorobenzene. A bromination reaction followed by nucleophilic substitution with sodium thiomethoxide yields the key intermediate, 3,5-difluorothioanisole. Directed ortho-lithiation and subsequent reaction with formaldehyde gas furnishes the target compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established organometallic methodologies. Causality: The use of n-butyllithium at cryogenic temperatures (-78 °C) is crucial to achieve regioselective deprotonation (lithiation) ortho to one of the fluorine atoms without side reactions. Anhydrous conditions are mandatory as organolithium reagents react violently with water.

Step 1: Synthesis of 3,5-Difluorothioanisole (Precursor)

-

To a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material.

-

Upon completion, pour the mixture into water and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 3,5-difluorothioanisole.

Step 2: Synthesis of this compound

-

Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a thermometer, and a septum.

-

Dissolve 3,5-difluorothioanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using an acetone/dry ice bath.

-

Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. A color change indicates the formation of the lithiated species.

-

Bubble dry formaldehyde gas (generated by cracking paraformaldehyde, ~2.0 eq) through the solution for 30 minutes.

-

After the addition, allow the reaction to stir at -78 °C for an additional 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification Protocol

Causality: The choice of purification method depends on the scale and purity of the crude product. Flash chromatography is effective for removing non-polar impurities and unreacted starting material, while recrystallization is ideal for obtaining high-purity material if a suitable solvent system is found.

-

Flash Column Chromatography:

-

Adsorb the crude oil onto a small amount of silica gel.

-

Load onto a silica gel column packed in a low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate).

-

Elute with a gradient of ethyl acetate in hexane (e.g., 5% to 30%).

-

Collect fractions and analyze by TLC. Combine fractions containing the pure product and remove the solvent under reduced pressure.

-

-

Recrystallization (if applicable):

-

Dissolve the solid product in a minimum amount of a hot solvent (e.g., toluene or a mixture of ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This method is highly effective for removing minor impurities.[10]

-

Chemical Reactivity

The reactivity of this compound is dictated by its three primary functional groups: the benzyl alcohol, the methylthio group, and the electron-rich difluorinated aromatic ring.

Caption: Key reactivity sites on this compound.

-

A: Benzyl Alcohol: The primary alcohol is a versatile functional group.

-

Etherification: It can be converted to benzyl ethers under Williamson ether synthesis conditions (e.g., NaH, alkyl halide) or using milder reagents like 2-benzyloxy-1-methylpyridinium triflate for complex substrates.[3][4] The 2,6-difluoro substituents may sterically hinder this reaction slightly, potentially requiring more forcing conditions.

-

Esterification: Standard esterification conditions (e.g., acyl chloride, pyridine) will readily convert the alcohol to the corresponding ester.

-

Oxidation: Selective oxidation can yield 2,6-difluoro-4-(methylthio)benzaldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Over-oxidation to the carboxylic acid is possible with stronger oxidants like KMnO₄.

-

-

B: Methylthio Group: The sulfide is susceptible to oxidation.

-

Reaction with one equivalent of an oxidant like m-CPBA or H₂O₂ can produce the corresponding sulfoxide.

-

Using excess oxidant will lead to the formation of the sulfone. This transformation is significant in drug development as it drastically alters the polarity and hydrogen bonding capacity of the molecule.[11]

-

-

C: Aromatic Ring: The ring is activated towards nucleophilic aromatic substitution (SNAᵣ) due to the fluorine atoms, but the positions are sterically hindered. Electrophilic aromatic substitution is generally difficult on highly fluorinated rings and would likely be directed by the activating methylthio group, though the flanking fluorine atoms present a significant steric and electronic barrier.

Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a purpose-built building block for creating high-value molecules.

-

Medicinal Chemistry Scaffold: The 2,6-difluorobenzyl ether moiety has been identified as a key component in potent and selective inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a critical target for autoimmune diseases.[1] The ether linkage, readily formed from the parent alcohol, positions the fluorinated ring in a newly identified binding pocket, significantly enhancing potency.

-

Intermediate for Bioactive Molecules: The related compound, 4-(methylthio)benzenemethanol, is a known precursor for preparing potent antihyperglycemic agents.[12][13] The introduction of the 2,6-difluoro pattern onto this core structure is a logical step in lead optimization, aiming to improve metabolic stability and pharmacokinetic properties.

-

Fine Chemical Synthesis: As a functionalized benzyl alcohol, it serves as a versatile starting material for a wide range of chemical products where control over aromatic substitution and physical properties is desired.[14]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is compiled from available Safety Data Sheets (SDS).[5]

-

Hazard Classification:

-

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, chemical safety goggles, and a lab coat.

-

-

Handling Precautions:

-

Storage:

-

Store in a tightly closed container in a cool, dry place.

-

Characterization Workflow

A self-validating workflow is critical to confirm the identity and purity of the synthesized material.

Caption: Standard workflow for the purification and characterization of the title compound.

References

-

Poon, K. W.; House, S. E.; Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Substituted Benzylic Alcohols by Addition. Retrieved from [Link]

- Rhone-Poulenc S.A. (1970). Process for the purification of benzyl alcohol.

-

Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983–17988. [Link]

-

Bitesize Bio. (2021). Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

- Bayer Aktiengesellschaft. (1998). Process for the continuous preparation of benzyl alcohol.

-

Nicewicz, D. A., et al. (2017). A General Co-Catalytic Hydrothiolation of gem-Difluoroalkenes. Angewandte Chemie International Edition, 56(25), 7243-7247. [Link]

-

Caesar & Loretz GmbH. (2025). Safety Data Sheet - Benzyl alcohol. Retrieved from [Link]

- Tanabe Seiyaku Co., Ltd. (1983). Process for the preparation of benzyl alcohol derivatives.

- F. Hoffmann-La Roche AG. (2001). Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl]ethanone. WO 01/07410.

-

Li, J., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441. [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzyl alcohol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of p-(Methylthio)benzyl alcohol (CAS 3446-90-0). Retrieved from [Link]

- Sinochem Lantian Co., Ltd. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Royal Society of Chemistry. (n.d.). Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-(Methylthio)benzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif. Retrieved from [Link]

-

Fauber, B. P., et al. (2016). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 59(11), 5340–5352. [Link]

-

D'Ambrosio, K., et al. (2021). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1637–1645. [Link]

Sources

- 1. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. This compound | 1428234-48-3 [sigmaaldrich.com]

- 7. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 10. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. 4-(Methylthio)benzyl alcohol | 3446-90-0 [chemicalbook.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. researchgate.net [researchgate.net]

- 15. BENZYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to 2,6-Difluoro-4-(methylthio)benzyl alcohol: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 2,6-Difluoro-4-(methylthio)benzyl alcohol (CAS Number: 1428234-48-3), a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, and prospective applications, grounded in established chemical principles and field-proven insights.

Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols

Fluorination is a cornerstone of modern drug design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The 2,6-difluorobenzyl moiety, in particular, is a privileged scaffold in medicinal chemistry. The two fluorine atoms flanking the benzyl group can enhance binding affinity and improve pharmacokinetic profiles, such as oral absorption and half-life.[2]

This compound combines this key difluorobenzyl core with a methylthio group at the para position. This sulfur-containing functional group offers additional avenues for chemical modification and can influence the electronic properties of the aromatic ring, potentially modulating biological activity. This guide will explore the synthesis of this specific molecule, detail its known and predicted properties, and discuss its potential as a valuable building block in the development of novel therapeutics.

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, its key properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 1428234-48-3 | |

| Molecular Formula | C₈H₈F₂OS | [3] |

| Molecular Weight | 190.21 g/mol | [3] |

| Appearance | Predicted to be an off-white to light yellow solid at room temperature. | Inferred from 4-(Methylthio)benzyl alcohol[4] |

| Solubility | Predicted to be soluble in methanol and other organic solvents, with low solubility in water. | Inferred from 4-(Methylthio)benzyl alcohol[4] and Benzyl alcohol[5] |

| InChI Code | 1S/C8H8F2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |

| InChI Key | IVXNURDCSQCVAF-UHFFFAOYSA-N |

Proposed Synthesis of this compound

A robust and logical synthetic route to this compound would likely involve the reduction of the corresponding aldehyde, 2,6-Difluoro-4-(methylthio)benzaldehyde. This precursor is commercially available, providing a practical starting point for laboratory-scale synthesis.

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a well-established method for the reduction of aldehydes to primary alcohols and is expected to be highly effective for the synthesis of the target compound.[6][7]

Materials:

-

2,6-Difluoro-4-(methylthio)benzaldehyde (CAS: 1428234-70-1)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,6-Difluoro-4-(methylthio)benzaldehyde in anhydrous methanol.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. This is crucial to control the reaction rate and prevent side reactions.

-

Addition of Reducing Agent: Slowly add 1.1 equivalents of sodium borohydride to the stirred solution in small portions. The slow addition helps to manage the exothermic nature of the reaction and the evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer detectable.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water. This will decompose any unreacted sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the resulting aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel.

Self-Validating System: The success of the synthesis can be validated at multiple stages. TLC analysis will show the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the alcohol product. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel bioactive molecules.

As a Scaffold for Kinase Inhibitors

The benzyl alcohol moiety is a common feature in many kinase inhibitors. The hydroxyl group can act as a hydrogen bond donor or acceptor, interacting with key amino acid residues in the kinase active site. The difluoro substitution pattern can enhance binding affinity through favorable electrostatic interactions and by increasing the acidity of the benzylic proton, which can influence interactions with the protein backbone.

In the Development of Novel Antiviral and Anticancer Agents

Substituted benzyl alcohols and their derivatives are integral components of a wide range of antiviral and anticancer drugs.[8] The 2,6-difluorobenzyl group has been specifically incorporated into HIV integrase inhibitors to improve their efficacy.[2] The methylthio group can be oxidized to a sulfoxide or sulfone, which can act as a hydrogen bond acceptor and modulate the electronic properties of the molecule, potentially leading to improved activity and selectivity.

Diagram of Potential Bioisosteric Replacements

Caption: Potential modifications of the methylthio group.

As a Precursor for RORγt Inverse Agonists

Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a key role in the production of pro-inflammatory cytokines and is a promising target for the treatment of autoimmune diseases.[9] Recent studies have shown that 2,6-difluorobenzyl ethers are potent RORγt inverse agonists.[10] this compound could serve as a key intermediate in the synthesis of novel RORγt modulators, where the methylthio group could be further functionalized to explore structure-activity relationships.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11] In case of contact, wash the affected area thoroughly with water.[12]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[11]

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of a difluorinated aromatic ring and a modifiable methylthio group offers significant potential for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The proposed synthesis is straightforward and utilizes readily available starting materials, making this compound accessible for further investigation. As the demand for novel and effective pharmaceuticals continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly play a crucial role in advancing the field of drug development.

References

- CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents.

-

The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - MDPI. Available at: [Link]

-

Benzyl alcohol - Wikipedia. Available at: [Link]

-

Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - ResearchGate. Available at: [Link]

-

How will you prepare benzyl alcohol by grignard synthesis? - Brainly.in. Available at: [Link]

-

Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Substituted benzylic alcohol synthesis by addition (C-C coupling) - Organic Chemistry Portal. Available at: [Link]

- EP1059280A2 - Process for the preparation of benzyl alcohols and their use - Google Patents.

-

Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses - Chemical Communications (RSC Publishing). Available at: [Link]

-

Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed. Available at: [Link]

-

Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester - YouTube. Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. Available at: [Link]

-

Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal. Available at: [Link]

-

Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes | Request PDF. Available at: [Link]

-

Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Chemical Properties of p-(Methylthio)benzyl alcohol (CAS 3446-90-0) - Cheméo. Available at: [Link]

- CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents.

-

Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH. Available at: [Link]

-

Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base... - ResearchGate. Available at: [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central. Available at: [Link]

-

reduction of aldehydes and ketones - Chemguide. Available at: [Link]

-

Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization - RSC Publishing. Available at: [Link]

-

Benzyl Alcohol: Preparation, Uses and Properties - Collegedunia. Available at: [Link]

-

Benzyl Alcohol | Univar Solutions. Available at: [Link]

-

Cross-Coupling of Benzyl Alcohols with Grignard Reagents. Available at: [Link]

- CN102731352A - Preparation method of 4-methylthio benzaldehyde - Google Patents.

-

Order Benzyl Alcohol | CAS no. 100-51-6 | B2B Partner - Vivochem. Available at: [Link]

-

Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC - NIH. Available at: [Link]

- WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents.

-

Buy Industrial-Grade Benzyl Alcohol | PCIPL. Available at: [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 1428234-82-5 | 2,6-Difluoro-3-(methylthio)benzyl alcohol - Synblock [synblock.com]

- 4. 4-(Methylthio)benzyl alcohol | 3446-90-0 [chemicalbook.com]

- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Structural Elucidation of 2,6-Difluoro-4-(methylthio)benzyl alcohol

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals

Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, significantly influencing properties like metabolic stability and binding affinity.[1][2] Consequently, the unambiguous structural verification of novel fluorinated intermediates is a critical step in the synthetic workflow. This guide provides an in-depth, multi-technique methodology for the complete structural elucidation of 2,6-Difluoro-4-(methylthio)benzyl alcohol, a compound featuring a symmetrically di-fluorinated aromatic ring, a methylthio ether, and a primary alcohol. As a Senior Application Scientist, my objective is not merely to present a series of steps, but to articulate the underlying scientific rationale, predictive analysis, and data integration required to definitively confirm the molecular structure of this compound. We will navigate the challenges inherent in analyzing organofluorine compounds and establish a self-validating system of protocols.[3][4]

Proposed Synthesis and Purification Strategy

Before any structural analysis can commence, the target compound must be synthesized and purified to a high degree. A plausible and efficient synthetic route begins with a commercially available starting material, 1,3-difluoro-5-bromobenzene. The synthesis proceeds via a two-step sequence that strategically introduces the required functional groups.

Plausible Synthetic Pathway:

-

Nucleophilic Aromatic Substitution (SNA_r_): The bromine atom in 1,3-difluoro-5-bromobenzene is first substituted with a methylthio group. The electron-withdrawing nature of the two fluorine atoms activates the aromatic ring towards nucleophilic attack.

-

Metal-Halogen Exchange and Formylation: The remaining bromo-position is then targeted for lithiation followed by quenching with an electrophilic formylating agent like N,N-Dimethylformamide (DMF).

-

Reduction: The resulting aldehyde is selectively reduced to the primary benzyl alcohol using a mild reducing agent such as sodium borohydride.[5]

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Purification

-

Objective: To isolate this compound with >98% purity.

-

Methodology: Flash Column Chromatography.

-

Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

-

Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., 90:10).

-

Loading: Carefully load the dried slurry onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., increasing from 10% to 40% ethyl acetate). The more polar benzyl alcohol will elute after less polar impurities.

-

Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, which is expected to be a solid.[6]

-

The Elucidation Workflow: A Multi-technique Approach

Structural elucidation is a process of assembling a molecular puzzle. No single technique provides all the answers; instead, we use a synergistic approach where each method provides a unique piece of information. The workflow is designed to be orthogonal, with each result cross-validating the others.

Caption: A synergistic workflow for structural elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Core Objective: To confirm the molecular weight and elemental formula (C₈H₈F₂OS).

The first step is to determine if the synthesis produced a compound of the correct mass. High-resolution mass spectrometry (HRMS) is essential for providing an exact mass, which in turn validates the elemental composition.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Analysis: Determine the exact mass of the most abundant ion and use software to calculate the elemental composition, comparing it to the theoretical value for C₈H₈F₂OS.

Predicted Data & Interpretation

| Feature | Predicted Observation | Rationale |

| Molecular Formula | C₈H₈F₂OS | --- |

| Theoretical Mass | 190.0263 | Monoisotopic mass. |

| [M+H]⁺ Ion (HRMS) | m/z 191.0341 | Confirms the molecular weight and provides high-confidence elemental formula. |

| [M+Na]⁺ Ion (HRMS) | m/z 213.0160 | Often observed as a sodium adduct. |

| Isotopic Pattern | A+2 peak (~4.4%) | The natural abundance of the ³⁴S isotope provides a characteristic M, M+1, M+2 pattern, confirming the presence of a single sulfur atom. |

| Key Fragments (GC-MS/EI) | m/z 172 | [M-H₂O]⁺: A characteristic loss of water from the benzyl alcohol.[7] |

| m/z 159 | [M-CH₂OH]⁺: Cleavage of the hydroxymethyl group. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Core Objective: To identify the key functional groups present in the molecule.

IR spectroscopy provides rapid and definitive evidence for the presence of the hydroxyl (O-H), aromatic (C=C, C-H), and aliphatic (C-H) functionalities, as well as bonds involving the heteroatoms (C-O, C-S, C-F).

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

-

Background: A background scan of the clean ATR crystal must be taken prior to the sample scan.

Predicted Data & Interpretation

| Wavenumber (cm⁻¹) | Predicted Appearance | Vibrational Assignment |

| ~3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded alcohol).[8][9] |

| ~3100-3000 | Weak to Medium | Aromatic C-H stretch.[10] |

| ~2950-2850 | Weak to Medium | Aliphatic C-H stretch (-CH₂- and -SCH₃).[8] |

| ~1600-1580 & ~1500-1400 | Medium to Strong | Aromatic C=C ring stretching vibrations.[8] |

| ~1260-1050 | Strong | C-O stretch of the primary alcohol and C-F stretches.[8] |

| ~700-600 | Medium | C-S stretch. |

NMR Spectroscopy: The Definitive Structural Blueprint

Core Objective: To establish the precise connectivity of all atoms and confirm the substitution pattern of the aromatic ring.

NMR is the most powerful technique for de novo structure elucidation. For fluorinated compounds, a full suite of 1D and 2D experiments, including ¹⁹F NMR, is non-negotiable. The presence of fluorine introduces both challenges and opportunities: large C-F coupling constants can complicate spectra but also provide invaluable long-range structural information.[3][4]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) spectrometer is recommended for adequate resolution.

-

Experiments: Acquire the following spectra:

-

1D: ¹H, ¹³C{¹H}, ¹⁹F{¹H}, DEPT-135

-

2D: COSY, HSQC, HMBC

-

Predicted NMR Data & Interpretation (in CDCl₃)

| Atom | ¹H Prediction (ppm) | ¹³C Prediction (ppm) | DEPT-135 | Key HMBC Correlations |

| C1 | - | ~135 (t, J ≈ 10 Hz) | C | H7, H8 |

| C2/C6 | - | ~160 (dd, J ≈ 250, 15 Hz) | C | H3/H5, H7 |

| C3/C5 | ~6.8 (d, J ≈ 10 Hz) | ~110 (d, J ≈ 25 Hz) | CH | H7, H8 |

| C4 | - | ~145 (t, J ≈ 5 Hz) | C | H3/H5, H8 |

| C7 (-CH₂OH) | ~4.7 (s) | ~58 (t, J ≈ 5 Hz) | CH₂ | C1, C2/C6, H3/H5 |

| C8 (-SCH₃) | ~2.5 (s) | ~15 | CH₃ | C4, H3/H5 |

| -OH | Variable (broad s) | - | - | - |

| F2/F6 | ¹⁹F: ~ -110 (s) | - | - | - |

Rationale and Interpretation:

-

¹H NMR: The aromatic region is expected to show a single signal for H3 and H5 due to the molecule's C₂ symmetry. This signal will appear as a doublet due to coupling with the two adjacent fluorine atoms (³JHF ≈ 10 Hz). The benzylic protons (-CH₂) will likely be a singlet, and the methylthio protons (-SCH₃) will also be a singlet, integrating to 2H and 3H respectively.

-

¹⁹F NMR: A single resonance is expected due to the chemical equivalence of the two fluorine atoms.

-

¹³C NMR: The carbon signals will exhibit characteristic splitting due to C-F coupling. The carbons directly bonded to fluorine (C2/C6) will show a large one-bond coupling (¹JCF) of ~250 Hz. Other carbons will show smaller two-, three-, or four-bond couplings.

-

DEPT-135: This experiment is crucial for confirming the carbon types: C8 (-SCH₃) and C3/C5 (aromatic CH) will be positive, C7 (-CH₂) will be negative, and the quaternary carbons (C1, C2/C6, C4) will be absent.

-

2D NMR:

-

COSY: No correlations are expected in the aromatic region, confirming the protons are isolated from each other.

-

HSQC: Will provide direct one-bond C-H correlations, definitively linking the proton signals to their respective carbon signals (e.g., ¹H at ~6.8 ppm to ¹³C at ~110 ppm).

-

HMBC: This is the final piece of the puzzle. It reveals 2- and 3-bond correlations, knitting the entire structure together.

-

Caption: Key predicted HMBC correlations for structural confirmation.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is confirmed by the convergence of data from multiple orthogonal techniques. Mass spectrometry establishes the correct elemental formula, C₈H₈F₂OS. IR spectroscopy confirms the presence of the required alcohol, aromatic, and alkyl functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive atomic connectivity, confirming the 1,2,3,5-substitution pattern on the benzene ring and the identity of all functional groups. The symmetry observed in the ¹H, ¹³C, and ¹⁹F NMR spectra is fully consistent with the proposed structure. This rigorous, self-validating workflow ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further use of this compound in research and development.

References

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and biological activity of some organofluorine drugs and agrochemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzyl alcohol conformations. Retrieved from [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). NMR data for the alcohols (3). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorobenzylic alcohol. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol, p-fluoro-alpha-(trichloromethyl)-. Retrieved from [Link]

-

American Institute of Chemists. (n.d.). Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. Retrieved from [Link]

-

DiVA portal. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. (n.d.). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of benzyl alcohol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 4. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 1428234-48-3 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

A Comprehensive Guide to the Spectroscopic Characterization of (2,6-difluoro-4-(methylthio)phenyl)methanol

Introduction

(2,6-Difluoro-4-(methylthio)phenyl)methanol, a substituted benzyl alcohol derivative, represents a class of highly functionalized aromatic building blocks pivotal in modern drug discovery and materials science. The presence of a difluorinated ring, a methylthio group, and a primary alcohol function imparts unique electronic and steric properties, making it a valuable synthon. However, the successful application of such a molecule is contingent upon unambiguous structural verification and purity assessment. Spectroscopic analysis is the cornerstone of this process.

This technical guide provides a comprehensive framework for the spectroscopic characterization of (2,6-difluoro-4-(methylthio)phenyl)methanol (CAS 1428234-48-3)[1][2]. As experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to predict its spectral features. It is designed for researchers, chemists, and quality control specialists, offering not only predicted data but also detailed, field-proven protocols for data acquisition and interpretation. The causality behind instrumental choices and data interpretation is emphasized to provide a self-validating system for structural confirmation.

Molecular Structure and Predicted Spectroscopic Overview

The key to interpreting the spectroscopic data lies in understanding the molecule's constituent parts: a 1,2,3,5-tetrasubstituted benzene ring featuring two fluorine atoms ortho to a benzylic alcohol, and a methylthio group para to it.

-

¹H NMR: The proton NMR is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the alcohol, the hydroxyl (-OH) proton, and the methyl (-SCH₃) protons.

-

¹³C NMR: The carbon NMR will reveal signals for each unique carbon environment. The carbon atoms directly bonded to fluorine will exhibit large coupling constants (¹J_CF), which are highly characteristic.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by absorption bands from the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), aromatic C=C stretches, and strong C-F and C-O bond vibrations.

-

Mass Spectrometry (MS): The mass spectrum should display a clear molecular ion peak corresponding to the molecule's exact mass, followed by a predictable fragmentation pattern involving the loss of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the elucidation of organic structures. For this molecule, a combination of ¹H, ¹³C, and potentially ¹⁹F NMR would provide a complete picture.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum, typically recorded in a solvent like CDCl₃, is predicted to have the following key features. The chemical shifts are estimated based on data from similar structures, such as 4-(methylthio)benzyl alcohol and various fluorinated phenylmethanols[3][4].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

| Aromatic (H-3, H-5) | 6.8 - 7.1 | Triplet (t) or Doublet of doublets (dd) | ³J_HH ≈ 8-10 Hz, ⁴J_HF ≈ 6-8 Hz | 2H |

| Methylene (-CH₂OH) | 4.6 - 4.8 | Singlet (s) or Triplet (t) | ⁴J_HF ≈ 1-3 Hz (if resolved) | 2H |

| Methyl (-SCH₃) | 2.4 - 2.6 | Singlet (s) | N/A | 3H |

| Hydroxyl (-OH) | 1.8 - 2.5 (variable) | Broad Singlet (s) | N/A | 1H |

Causality and Interpretation:

-

Aromatic Protons: The two aromatic protons are chemically equivalent and will appear as a single signal. The observed multiplicity will be a triplet due to coupling to the two adjacent fluorine atoms (⁴J_HF).

-

Methylene Protons: These benzylic protons are adjacent to the electron-withdrawing aromatic ring, shifting them downfield. They may exhibit small long-range coupling to the ortho fluorine atoms.

-

Methyl Protons: The -SCH₃ group is a singlet, shifted downfield by the attached sulfur atom, consistent with values seen in 4-(methylthio)benzyl alcohol[4].

-

Hydroxyl Proton: The chemical shift of the -OH proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and may exchange with trace D₂O in the solvent, causing it to disappear.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. The influence of fluorine is particularly pronounced.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C-F (C-2, C-6) | 160 - 165 | Doublet (d) | ¹J_CF ≈ 240-260 Hz |

| C-S (C-4) | 140 - 145 | Triplet (t) | ³J_CF ≈ 3-5 Hz |

| C-H (C-3, C-5) | 110 - 115 | Doublet (d) | ²J_CF ≈ 20-25 Hz |

| C-CH₂OH (C-1) | 118 - 125 | Triplet (t) | ²J_CF ≈ 15-20 Hz |

| Methylene (-CH₂OH) | 60 - 65 | Singlet (s) or Triplet (t) | ³J_CF ≈ 2-4 Hz |

| Methyl (-SCH₃) | 15 - 20 | Singlet (s) | N/A |

Causality and Interpretation:

-

C-F Coupling: The most defining feature is the large one-bond coupling constant (¹J_CF) for the carbons directly attached to fluorine, which is a hallmark of fluorinated aromatics.

-

Multiplicity: Carbons that are two or three bonds away from fluorine will also show smaller couplings, resulting in doublets or triplets. These couplings are invaluable for confirming assignments. For instance, C-1 and C-4 are each two bonds away from two fluorine atoms, leading to a predicted triplet multiplicity.

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Standard chemical shift data for common solvents is well-documented[5][6].

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover 0 to 200 ppm.

-

Acquire 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm[5].

-

Integrate the ¹H signals and pick all peaks in both spectra, noting chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

The spectrum is predicted to show the following characteristic absorption bands, based on data for phenylmethanol and other fluorinated aromatic compounds[7][8].

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200 - 3500 | O-H stretch (alcohol, hydrogen-bonded) | Broad, Strong |

| 3000 - 3100 | C-H stretch (aromatic) | Medium |

| 2850 - 2960 | C-H stretch (aliphatic -CH₂, -CH₃) | Medium-Weak |

| 1580 - 1620 | C=C stretch (aromatic ring) | Medium-Strong |

| 1450 - 1500 | C=C stretch (aromatic ring) | Medium-Strong |

| 1150 - 1250 | C-F stretch | Strong |

| 1000 - 1050 | C-O stretch (primary alcohol) | Strong |

Causality and Interpretation:

-

The broad O-H stretch is characteristic of an alcohol and is one of the most easily identifiable peaks.

-

The C-F stretch is typically very strong and appears in the fingerprint region, providing strong evidence for the fluorine substituents. The exact position can be complex due to coupling with other vibrations.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, simple technique for solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR unit. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The compound has a molecular formula of C₈H₈F₂OS and a molecular weight of 190.21 g/mol [1]. High-resolution mass spectrometry (HRMS) should detect the molecular ion [M]⁺ at an m/z corresponding to its exact mass (190.0263). The isotopic pattern will show a small [M+2]⁺ peak (approx. 4.4% of M⁺) due to the natural abundance of ³⁴S.

-

Key Fragmentation Pathways: Based on the fragmentation of phenylmethanol[9], benzylic cleavage is expected to be a major pathway.

-

[M - H₂O]⁺ (m/z 172.0157): Loss of water from the alcohol.

-

[M - CH₂OH]⁺ (m/z 159.0017): Cleavage of the hydroxymethyl group.

-

[M - SCH₃]⁺ (m/z 143.0305): Loss of the methylthio radical.

-

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like alcohols.

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

MS/MS Analysis (Optional): To confirm fragmentation pathways, perform a tandem MS (MS/MS) experiment by isolating the molecular ion (m/z 190) and subjecting it to collision-induced dissociation (CID) to observe the daughter ions.

Integrated Analytical Workflow for Structural Confirmation

No single technique is sufficient for unambiguous structure confirmation. The true power of spectroscopic characterization lies in synthesizing the data from all methods. The following workflow illustrates this synergistic approach.

Figure 1: A comprehensive workflow for the structural confirmation of the target compound.

Conclusion

The structural elucidation of (2,6-difluoro-4-(methylthio)phenyl)methanol requires a multi-faceted spectroscopic approach. By leveraging ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, one can build a conclusive, self-validating data package. The key predictive markers for this compound are the characteristic C-F coupling constants in the ¹³C NMR spectrum, the triplet pattern of the aromatic protons in the ¹H NMR spectrum, the strong O-H and C-F stretches in the IR spectrum, and the correct molecular ion peak in the mass spectrum. The protocols and predictive data outlined in this guide provide a robust framework for any researcher undertaking the synthesis, purification, or application of this important chemical entity, ensuring scientific integrity and accelerating the pace of discovery.

References

- The Royal Society of Chemistry. (2021). Supporting Information.

- Supporting Information. (n.d.).

- The Royal Society of Chemistry. Supporting information.

- Navarro, A. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. DOI: 10.1021/acs.oprd.5b00417.

-

King's Centre for Visualization in Science. Infrared Spectrum of an Aromatic Alcohol: Phenylmethanol. Retrieved from [Link]

-

Shimadzu Chemistry & Diagnostics. [13C6]-[4-(Methylthio)phenyl]methanol. Product Page. Retrieved from [Link]

-

NIST. 4-(Methylthio)phenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

-

Gregory, K. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. DOI: 10.1021/om100106e. Retrieved from [Link]

-

ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]

-

Chemistry Notes. (2021). Mass Fragmentation of Phenylmethanol. YouTube. Retrieved from [Link]

-

PubChem. Difluoro(phenyl)methanol. National Institutes of Health. Retrieved from [Link]

- Google Patents. International Application Published Under the Patent Cooperation Treaty (PCT).

-

NIST. Benzenemethanol, 3,4-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

GovInfo. EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

PubChem. (4-(Phenylethynyl)phenyl)methanol. National Institutes of Health. Retrieved from [Link]

- Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.

-

ResearchGate. Overlapped IR Spectra for methanol and ethanol. Retrieved from [Link]

-

NIST. 2,4-Difluoro-6-nitroacetanilide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2,6-Difluoro-4-(methylthio)benzyl alcohol | 1428234-48-3 [sigmaaldrich.com]

- 2. 1428234-48-3|(2,6-Difluoro-4-(methylthio)phenyl)methanol|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. 4-(Methylthio)benzyl alcohol(3446-90-0) 1H NMR spectrum [chemicalbook.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Phenylmethanol [applets.kcvs.ca]

- 8. 2,4-Difluoro-6-nitroacetanilide [webbook.nist.gov]

- 9. youtube.com [youtube.com]

theoretical studies on 2,6-Difluoro-4-(methylthio)benzyl alcohol

An In-depth Technical Guide to the Theoretical Analysis of 2,6-Difluoro-4-(methylthio)benzyl alcohol

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive theoretical framework for the analysis of this compound, a molecule of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can profoundly alter their physicochemical and pharmacokinetic properties, including metabolic stability and binding affinity.[1][2] The 2,6-difluoro substitution pattern is a recurring motif in potent therapeutics, including inhibitors of the bacterial cell division protein FtsZ and RORγt inverse agonists for inflammatory diseases.[3][4] Understanding the foundational properties of building blocks like this compound is therefore critical. This document outlines a robust, first-principles computational protocol using Density Functional Theory (DFT) to elucidate the molecule's conformational preferences, electronic structure, and reactivity profile. The methodologies described herein constitute a self-validating workflow, designed to provide researchers with a predictive and replicable in silico characterization prior to empirical synthesis and testing.

Part 1: The Conformational Landscape - Structure Dictates Function

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, several low-energy conformations can coexist. The overall shape is primarily defined by the rotation around three key single bonds:

-

C(ipso)-C(α) bond: Rotation of the hydroxymethyl group (-CH₂OH).

-

C(α)-O bond: Rotation of the hydroxyl proton.

-

C(aromatic)-S bond: Rotation of the methylthio group (-SCH₃).

The conformational preferences of substituted benzyl alcohols are governed by a delicate balance of steric hindrance and subtle electronic interactions, such as intramolecular hydrogen bonds.[5] The two ortho-fluorine atoms impose significant steric and electronic constraints, influencing the orientation of the adjacent hydroxymethyl and methylthio groups. A thorough conformational analysis is the essential first step in any theoretical study, as all subsequent electronic properties are dependent on the minimum-energy geometry.

The diagram below illustrates the critical dihedral angles that define the molecule's conformational space. A systematic scan of these angles is required to locate all relevant energy minima on the potential energy surface.

Caption: Key dihedral angles (Φ, χ, τ) governing molecular conformation.

Part 2: A Validated Protocol for In Silico Analysis

To ensure scientific integrity, every computational protocol must be robust, reproducible, and grounded in established theory. The following workflow is presented as a self-validating system for deriving the theoretical properties of this compound.

Step-by-Step Computational Workflow

-

Structure Preparation: The initial 3D structure of the molecule is built using standard molecular modeling software.

-

Conformational Search: A preliminary conformational search is performed using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94) to identify a set of low-energy candidate structures.

-

DFT Geometry Optimization: Each candidate structure is then subjected to full geometry optimization using Density Functional Theory (DFT). This is the most critical step for obtaining an accurate molecular structure.